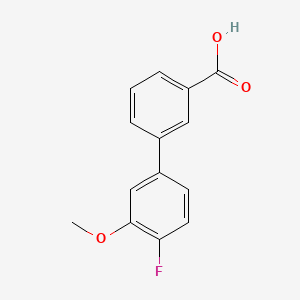

4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

Description

Structural Characteristics and IUPAC Nomenclature

4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid represents a complex aromatic carboxylic acid with a distinctive substitution pattern that significantly influences its chemical behavior and potential applications. The compound exists with the Chemical Abstracts Service registry number 1215206-09-9 and possesses the molecular formula C14H11FO3, corresponding to a molecular weight of 246.23 grams per mole. The structural complexity arises from the presence of two distinct aromatic rings connected through a single carbon-carbon bond, forming the characteristic biphenyl framework.

The International Union of Pure and Applied Chemistry nomenclature for this compound has been established as 3-(4-fluoro-3-methoxyphenyl)benzoic acid, reflecting the systematic naming conventions that prioritize the carboxylic acid functionality as the principal functional group. This nomenclature clearly identifies the substitution pattern, where the carboxylic acid group occupies the meta position on one benzene ring, while the opposing ring carries both a fluorine substituent at the para position and a methoxy group at the meta position relative to the biphenyl linkage. The Simplified Molecular Input Line Entry System representation of the compound appears as COc1cc(ccc1F)c2cccc(c2)C(=O)O, providing a concise structural description.

The three-dimensional molecular architecture of 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid exhibits several notable characteristics that influence its physical and chemical properties. The biphenyl core typically adopts a non-planar conformation due to steric interactions between ortho hydrogen atoms on adjacent rings, resulting in a dihedral angle that can vary depending on environmental conditions and crystal packing forces. The presence of the methoxy group introduces additional conformational considerations, as the methyl group can rotate relatively freely around the carbon-oxygen bond, while the fluorine substituent maintains a fixed position due to its direct attachment to the aromatic ring.

The electronic structure of the molecule reveals significant electron density redistribution due to the combined effects of the fluorine and methoxy substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect while simultaneously providing some electron density through resonance, although the inductive effect predominates. The methoxy group demonstrates the opposite behavior, serving as an electron-donating substituent through both inductive and resonance mechanisms, with the resonance contribution being particularly significant due to the oxygen atom's lone pairs.

Historical Development in Biphenyl Carboxylic Acid Derivatives

The development of biphenyl carboxylic acid derivatives has evolved significantly over several decades, with early research focusing primarily on their synthetic accessibility and fundamental chemical properties. The emergence of these compounds as important pharmaceutical intermediates began in the latter half of the twentieth century, when researchers recognized their potential for biological activity and structural versatility. A pivotal moment in this development occurred with the identification of biphenylcarboxylic acid derivatives as potent inhibitors of osteoclastic bone resorption, representing a novel mechanistic approach to treating bone-related diseases.

The systematic investigation of biphenyl carboxylic acids gained momentum with the recognition that structural modifications could dramatically alter biological activity and selectivity profiles. Early studies focused on understanding the relationship between substitution patterns and biological outcomes, leading to the development of structure-activity relationships that guided subsequent synthetic efforts. The discovery that certain biphenylcarboxylic acid derivatives could promote osteoclast apoptosis through mechanisms distinct from existing antiresorptive drugs opened new avenues for therapeutic development.

Synthetic methodologies for biphenyl carboxylic acid production have undergone substantial refinement, with particular emphasis on developing environmentally sustainable approaches. The implementation of Suzuki-Miyaura cross-coupling reactions has revolutionized the field by enabling efficient formation of the biphenyl linkage under relatively mild conditions. This methodology has proven particularly valuable for incorporating diverse substituent patterns, including halogen and methoxy functionalities, with high yields and excellent functional group tolerance. The development of multikilogram-scale synthesis protocols has further enhanced the practical utility of these compounds, with optimized procedures achieving yields exceeding 80% while maintaining high purity standards.

Green chemistry principles have increasingly influenced the development of biphenyl carboxylic acid synthetic routes, with researchers implementing catalytic systems that minimize environmental impact while maximizing efficiency. The introduction of fullerene-supported palladium nanocatalysts has enabled room-temperature synthesis of variously substituted biphenyl carboxylic acids with yields exceeding 90% using minimal catalyst loadings. These advances have made it possible to access complex substitution patterns, including fluorine and methoxy combinations, with unprecedented efficiency and selectivity.

The pharmaceutical relevance of biphenyl carboxylic acids has expanded beyond their initial applications in bone metabolism to encompass diverse therapeutic areas. Recent research has identified novel biphenyl carboxylic acid derivatives as potent inhibitors of the uric acid transporter 1, representing a new approach to treating hyperuricemia and related conditions. These developments have demonstrated the continued importance of this chemical class and have motivated ongoing research into novel substitution patterns and biological targets.

Significance of Fluorine and Methoxy Substituents in Aromatic Systems

The incorporation of fluorine and methoxy substituents into aromatic systems represents a strategic approach to modulating molecular properties that has profound implications for chemical reactivity, biological activity, and physical characteristics. Fluorine substitution in aromatic compounds introduces unique electronic effects that distinguish it from other halogen substituents, primarily due to its exceptional electronegativity and small atomic size. The presence of fluorine in 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid significantly influences the electron density distribution throughout the molecular framework, creating regions of enhanced electrophilicity that can participate in various chemical transformations.

The electronic effects of fluorine substitution manifest through both inductive and resonance mechanisms, although the inductive effect predominates due to fluorine's high electronegativity. This electron-withdrawing character enhances the acidity of nearby functional groups, including carboxylic acids, through stabilization of the corresponding conjugate base. The Hammett substituent constant for para-fluorine demonstrates a positive value, confirming its electron-withdrawing nature and its ability to stabilize negative charge development in reaction intermediates. These electronic properties make fluorine-substituted aromatic compounds particularly susceptible to nucleophilic aromatic substitution reactions, where the fluorine atom can serve as an effective leaving group despite the strength of the carbon-fluorine bond.

Methoxy substituents exhibit markedly different electronic characteristics compared to fluorine, functioning primarily as electron-donating groups through resonance interactions between the oxygen lone pairs and the aromatic π-system. The methoxy group's ability to stabilize positive charge development in reaction intermediates makes it a powerful activating group for electrophilic aromatic substitution reactions. This electron-donating character also influences the basicity and nucleophilicity of nearby functional groups, potentially enhancing their reactivity toward electrophilic species.

The combined presence of fluorine and methoxy substituents in the same molecular framework creates a complex electronic environment that reflects the competing effects of electron withdrawal and electron donation. This electronic interplay can result in unique reactivity patterns that differ significantly from those observed with either substituent alone. The positioning of these groups in 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid creates distinct electronic regions within the molecule, with the fluorine-bearing ring exhibiting enhanced electrophilicity while the methoxy-substituted region demonstrates increased nucleophilicity.

The stereochemical implications of methoxy substitution extend beyond simple electronic effects to encompass conformational considerations that can influence molecular recognition and binding interactions. The methoxy group's ability to rotate around the carbon-oxygen bond provides conformational flexibility that can be advantageous in biological systems where induced fit mechanisms operate. Recent research has demonstrated that methoxy groups can be strategically replaced with functionalized aliphatic nucleophiles through nickel-catalyzed processes, highlighting their utility as temporary directing groups in synthetic applications.

The significance of fluorine substitution in pharmaceutical applications cannot be overstated, as fluorine incorporation often enhances metabolic stability, bioavailability, and selectivity while potentially reducing off-target effects. The unique properties of the carbon-fluorine bond, including its high bond strength and resistance to metabolic cleavage, make fluorinated compounds particularly attractive as drug candidates. The specific positioning of fluorine in the para position of 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid places it in an electronically influential location where it can modulate the entire molecular electronic structure.

The synthetic accessibility of fluorine and methoxy-substituted biphenyl carboxylic acids has been enhanced through the development of specialized coupling methodologies that accommodate these functional groups. Suzuki-Miyaura cross-coupling reactions have proven particularly effective for constructing the biphenyl framework while preserving both fluorine and methoxy substituents, enabling access to complex substitution patterns with high efficiency. These synthetic advances have facilitated the exploration of structure-activity relationships and have contributed to the identification of compounds with enhanced biological activities.

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKMRNVMDXMWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681807 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-09-9 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling of Boronic Acids and Halogenated Arenes

The reaction between a fluorinated and methoxylated aryl boronic acid and a brominated benzoate derivative forms the biphenyl skeleton. For example, 3-methoxy-4-fluorophenylboronic acid and methyl 3-bromobenzoate undergo coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., ethanol/water).

Representative Procedure

-

Reagents :

-

3-Methoxy-4-fluorophenylboronic acid (7 mmol)

-

Methyl 3-bromobenzoate (4.65 mmol)

-

Pd(PPh₃)₄ (2 mol%)

-

K₂CO₃ (9.5 mmol)

-

Ethanol (20 mL) and water (20 mL)

-

-

Conditions : Room temperature, 30 minutes

-

Workup : Extraction with diethyl ether, brine washes, and solvent evaporation yield the biphenyl ester intermediate.

Functional Group Interconversion: Ester Hydrolysis

The ester group at the 3-position of the biphenyl is hydrolyzed to a carboxylic acid under basic or acidic conditions.

Alkaline Hydrolysis

Treatment of the biphenyl ester with 2 M NaOH at elevated temperatures (e.g., reflux) followed by acidification with 2 M HCl provides the carboxylic acid.

Data Table 1: Hydrolysis Conditions and Yields

| Substrate | Base | Acid | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl biphenyl-3-carboxylate | 2 M NaOH | 2 M HCl | Reflux | 66 |

| Methyl biphenyl-3-carboxylate | 2 M NaOH | 2 M HCl | 80°C | 72 |

Challenges in Regioselective Functionalization

Introducing fluorine and methoxy groups at specific positions requires careful precursor design.

Fluorine Incorporation

Fluorine is typically introduced via:

Methoxy Group Installation

Methoxy groups are introduced via:

-

Alkylation of phenolic intermediates : Protection of hydroxyl groups as methyl ethers using methyl iodide or dimethyl sulfate.

-

Direct coupling of methoxylated boronic acids : Avoids post-coupling functionalization but depends on boronic acid availability.

Alternative Synthetic Routes

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation of methoxybiphenyls with acetyl chloride followed by oxidation and amidation-dehydration sequences has been explored for related structures. However, this method suffers from lower yields (27–53%) compared to cross-coupling.

Ullmann Coupling

Copper-mediated coupling of iodinated arenes can assemble biphenyls but is less favored due to harsh conditions (high temperatures, extended reaction times) and inferior regiocontrol.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: 4’-Fluoro-3’-hydroxybiphenyl-3-carboxylic acid.

Reduction: 4’-Fluoro-3’-methoxybiphenyl-3-methanol or 4’-fluoro-3’-methoxybiphenyl-3-aldehyde.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: It serves as a probe in biochemical assays to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3′-Methoxy-biphenyl-4-carboxylic acid (7a)

- Structure : Methoxy at 3', carboxylic acid at 3.

- Synthesis : Synthesized via Suzuki-Miyaura coupling (69% yield) using 3-methoxyphenyl boronic acid and 4-iodobenzoic acid .

- Key Differences : Positional isomerism (carboxylic acid at 4 vs. 3) reduces steric hindrance near the methoxy group compared to the target compound.

4′-Methoxybiphenyl-3-carboxylic Acid (CAS 725-05-3)

- Structure : Methoxy at 4', carboxylic acid at 3 (lacks fluorine).

- Molecular Formula : C₁₄H₁₂O₃ (228.24 g/mol) .

4′-Fluoro[1,1′-biphenyl]-3-carboxylic Acid (CAS 10540-39-3)

- Structure : Fluorine at 4', carboxylic acid at 3 (lacks methoxy).

- Synonym: 3-(4-Fluorophenyl)benzoic acid .

- Key Differences : The absence of a methoxy group reduces steric bulk and alters hydrogen-bonding capacity, impacting solubility and target binding.

3′,5′-Difluorobiphenyl-4-carboxylic Acid

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

- The fluorine atom in the target compound increases hydrophobicity (higher LogP) compared to non-fluorinated analogs.

- Methoxy groups enhance solubility in polar solvents due to their electron-donating nature but reduce it compared to hydroxylated analogs (e.g., 4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid ).

Biological Activity

Overview

4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid is an organic compound characterized by its biphenyl structure with specific functional groups that include a fluorine atom, a methoxy group, and a carboxylic acid group. Its molecular formula is C14H11F O3, and it has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The compound features the following structural components:

- Fluorine atom at the 4' position

- Methoxy group (-OCH3) at the 3' position

- Carboxylic acid group (-COOH) at the 3 position

These functional groups significantly influence the compound's chemical reactivity and biological activity.

The biological activity of 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid may involve interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the methoxy group may affect solubility and bioavailability. However, detailed studies on its specific interactions within biological systems remain limited.

Enzyme Interactions

The compound has been noted for its potential use in studying enzyme interactions and metabolic pathways. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that may exhibit significant biological activities.

Research Findings

Despite its potential, there is a lack of comprehensive studies directly detailing the biological effects of 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid. Most available literature suggests that while it may serve as an intermediate in chemical reactions, substantial evidence supporting its biological activity is minimal. For instance:

- Current Research : A review highlighted that compounds similar to biphenyl derivatives have shown promise in various biological applications, but specific studies on this compound are scarce.

- Potential Uses : It may be utilized in drug development or as a precursor for synthesizing biologically active derivatives, yet no direct evidence exists to confirm these applications .

Comparative Analysis

A comparison with similar compounds can provide insights into its potential efficacy:

Case Studies

Currently, there are no significant case studies specifically focusing on 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid. The absence of documented interactions with biological systems indicates a need for further research to explore its pharmacological potential.

Future Directions

Given the current understanding of 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid's structure and properties, future research should focus on:

- In vitro Studies : Conducting laboratory experiments to evaluate its interactions with specific enzymes and receptors.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or selectivity towards therapeutic targets.

- Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles to understand its viability as a drug candidate.

Q & A

Q. What are the common synthetic routes for preparing 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative (e.g., 3-bromo-2-fluorobenzoic acid) and a methoxy-substituted phenylboronic acid. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Base optimization : K₂CO₃ or Cs₂CO₃ in a mixed solvent system (toluene/ethanol/water) to enhance reactivity .

- Post-reaction purification : Acid-base extraction or column chromatography to isolate the carboxylic acid moiety.

Yield (>70%) and purity (>95%) depend on precise stoichiometry, inert atmosphere, and temperature control (80–100°C). Challenges include minimizing dehalogenation side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of fluorine and methoxy groups. Distinct shifts for aromatic protons (δ 6.8–7.8 ppm) and carboxylic acid protons (broad ~12 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for purity assessment and molecular ion verification .

- X-ray Crystallography : Resolves ambiguities in substituent positioning, particularly for biphenyl torsional angles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid in drug design, and what contradictions arise between in silico and experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing reactivity at the 4'-position .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide derivatization.

Contradictions : - In silico models may overestimate solubility due to neglecting crystal packing effects observed in XRD .

- Predicted metabolic stability (via CYP450 docking) may conflict with in vitro microsomal assays .

Q. What strategies resolve spectral contradictions (e.g., overlapping NMR peaks) when analyzing derivatives of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton environments with adjacent carbons, distinguishing methoxy (δ 3.8–4.0 ppm) from fluorine-adjacent protons .

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to simplify ¹H NMR interpretation .

- Variable Temperature NMR : Reduces signal broadening caused by rotational restrictions in the biphenyl system .

Q. How does the electronic interplay between fluorine and methoxy substituents influence the compound’s acidity and binding affinity in supramolecular systems?

- Methodological Answer :

- pKa Determination : Fluorine’s -I effect increases carboxylic acid acidity (pKa ~2.5–3.0), while the methoxy group’s +R effect stabilizes the deprotonated form. Titration or UV-pH profiling quantifies this .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to receptors (e.g., cyclooxygenase-2), where fluorine enhances hydrophobic interactions, and methoxy improves solubility for ligand-receptor docking .

Q. What are the key stability challenges for 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid under accelerated degradation conditions, and how can formulation mitigate these?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes. HPLC tracks degradation products (e.g., decarboxylation or demethylation) .

- Stabilization Strategies :

- Lyophilization to prevent hydrolysis.

- Antioxidants (e.g., BHT) in solid dispersions to block radical-mediated methoxy oxidation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Challenge | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) | 75 | 98 | Boronic acid instability | |

| Ullmann Coupling | CuI | 60 | 90 | High temperature required |

Q. Table 2. Spectral Data for Key Substituents

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4'-Fluoro | 7.25 (d, J=8.5 Hz) | 162.5 (C-F) |

| 3'-Methoxy | 3.85 (s) | 55.8 (OCH₃) |

| Carboxylic Acid | 12.1 (broad) | 170.2 (COOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.